
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Biological Activity
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1194057-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound exhibits activity as a β3 adrenergic receptor agonist, which is significant for metabolic regulation and potential therapeutic applications in obesity and diabetes management. Its structural features allow it to interact effectively with the β3 adrenergic receptors, influencing pathways related to energy expenditure and lipolysis .
Pharmacological Studies
- In vitro Studies :
- In vivo Studies :
Study 1: Lipolytic Activity
A study conducted on murine adipocytes demonstrated that treatment with the compound led to a significant increase in glycerol release, indicating enhanced lipolytic activity. The results showed a dose-dependent response, affirming the compound's efficacy as a β3 agonist.
Concentration (µM) | Glycerol Release (µM) |
---|---|
0 | 0 |
10 | 5 |
50 | 15 |
100 | 30 |
Study 2: Glucose Metabolism
Another investigation focused on the effects of this compound on glucose uptake in skeletal muscle cells. The findings revealed that it significantly enhanced glucose uptake compared to control groups, providing evidence for its potential role in managing type 2 diabetes.
Treatment Group | Glucose Uptake (mg/dL) |
---|---|
Control | 50 |
Compound (50 µM) | 80 |
Compound (100 µM) | 120 |
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to introduce chirality into synthetic pathways is particularly valuable for developing enantiomerically pure drugs.
Pharmaceutical Development
Research indicates that derivatives of pyrrolidine compounds exhibit potential as therapeutic agents. For instance, they may act as modulators of neurotransmitter systems or possess anti-inflammatory properties. The compound's structure allows for modifications that can enhance pharmacological activity and selectivity.
Drug Design
In drug design, the compound is utilized to create prodrugs that improve bioavailability and reduce side effects. The benzyloxy group can be cleaved enzymatically, releasing the active drug form in vivo.
Chiral Catalysis
The compound can function as a chiral catalyst in asymmetric synthesis, facilitating the formation of chiral centers in various organic reactions. This property is crucial for producing pharmaceuticals with specific stereochemical configurations.
Case Study 1: Synthesis of Antihypertensive Agents
A study demonstrated the use of (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor for synthesizing antihypertensive agents. The synthesis involved multiple steps where the compound was modified to enhance its efficacy and reduce toxicity profiles.
Case Study 2: Neurotransmitter Modulation
Research published in a peer-reviewed journal highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to influence serotonin receptors, showing promise as a candidate for treating mood disorders.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMDGCWVWAKGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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